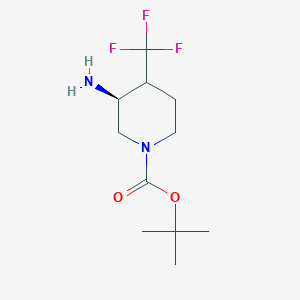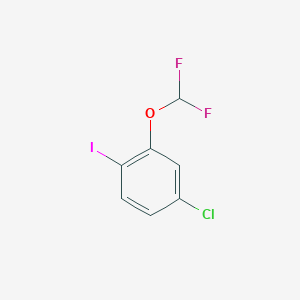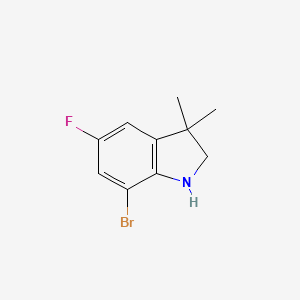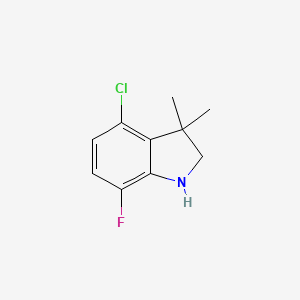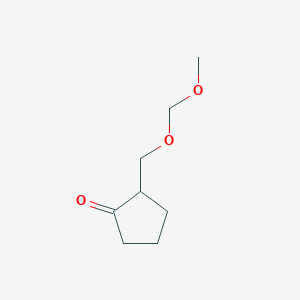![molecular formula C17H25NO3 B13071444 tert-Butyl4-[(R)-hydroxy(phenyl)methyl]piperidine-1-carboxylate](/img/structure/B13071444.png)
tert-Butyl4-[(R)-hydroxy(phenyl)methyl]piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl4-[®-hydroxy(phenyl)methyl]piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butyl group, a hydroxy(phenyl)methyl group, and a piperidine ring. This compound is often used in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl4-[®-hydroxy(phenyl)methyl]piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and hydroxy(phenyl)methyl compounds. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the presence of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of tert-Butyl4-[®-hydroxy(phenyl)methyl]piperidine-1-carboxylate may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl4-[®-hydroxy(phenyl)methyl]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxy group or to modify the piperidine ring.
Substitution: The tert-butyl group or the hydroxy(phenyl)methyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Various halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
tert-Butyl4-[®-hydroxy(phenyl)methyl]piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of tert-Butyl4-[®-hydroxy(phenyl)methyl]piperidine-1-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The hydroxy(phenyl)methyl group can form hydrogen bonds or hydrophobic interactions with target molecules, influencing their activity. The piperidine ring may also play a role in stabilizing the compound’s conformation and enhancing its binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl 4-anilinopiperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl and related derivatives.
tert-Butyl 4-hydroxy-1-piperidinecarboxylate: Utilized in the synthesis of N-heterocyclic alkyl ethers.
tert-Butyl 4-(Bromomethyl)piperidine-1-carboxylate: Employed in various organic synthesis reactions.
Uniqueness
tert-Butyl4-[®-hydroxy(phenyl)methyl]piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the hydroxy(phenyl)methyl group allows for specific interactions with molecular targets, making it a valuable compound in research and development.
Eigenschaften
Molekularformel |
C17H25NO3 |
|---|---|
Molekulargewicht |
291.4 g/mol |
IUPAC-Name |
tert-butyl 4-[(R)-hydroxy(phenyl)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H25NO3/c1-17(2,3)21-16(20)18-11-9-14(10-12-18)15(19)13-7-5-4-6-8-13/h4-8,14-15,19H,9-12H2,1-3H3/t15-/m0/s1 |
InChI-Schlüssel |
GBCKEAHSRQIJGG-HNNXBMFYSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)[C@H](C2=CC=CC=C2)O |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Oxospiro[4.4]nonane-2-carbaldehyde](/img/structure/B13071369.png)
![(13S,17R)-16-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1,3,5,7,9-pentaene](/img/structure/B13071376.png)
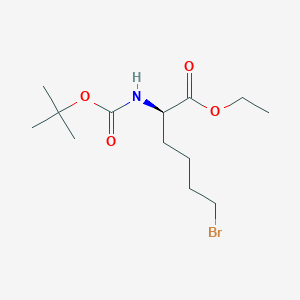
![tert-butyl (1S,5R)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9-azabicyclo[3.3.1]non-2-ene-9-carboxylate](/img/structure/B13071392.png)
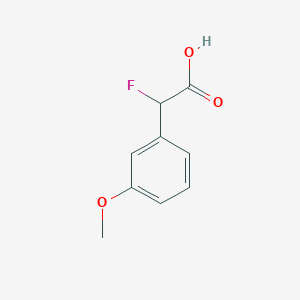
![7-Hydroxy-2-methoxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13071400.png)
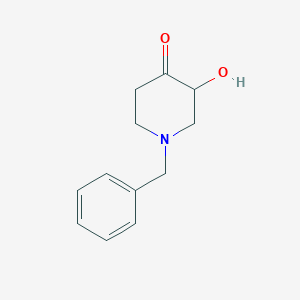
![5-[(Cyanomethanesulfonyl)methyl]furan-2-carboxylic acid](/img/structure/B13071427.png)
